molecular formula C16H24N4O2S B2991296 1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1448137-69-6

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2991296
CAS No.: 1448137-69-6
M. Wt: 336.45
InChI Key: DFHANQUMABJUMO-UHFFFAOYSA-N
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Description

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives It features a thiazole ring, which is known for its diverse biological activities

Scientific Research Applications

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

The synthesis of 1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Thiazole Ring: This often involves the reaction of a thioamide with a haloketone.

    Coupling Reactions: The piperidine and thiazole rings are coupled using reagents such as coupling agents or catalysts under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: These compounds share the piperidine ring and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which may confer unique properties and activities compared to other compounds.

Properties

IUPAC Name

1-acetyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-12(21)19-7-2-13(3-8-19)15(22)18-14-4-9-20(10-5-14)16-17-6-11-23-16/h6,11,13-14H,2-5,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHANQUMABJUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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